molecular formula C25H19NO3 B1672498 Fendosal CAS No. 53597-27-6

Fendosal

Cat. No.: B1672498
CAS No.: 53597-27-6
M. Wt: 381.4 g/mol
InChI Key: HAWWPSYXSLJRBO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Fendosal interacts with various enzymes and proteins in the body. It acts by blocking the synthesis of prostaglandins by inhibiting cyclooxygenase . This enzyme converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . The interaction of this compound with these biomolecules plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that this compound has a lethal dose (LD50) of 740 mg/kg in mice, 450 mg/kg in rats, and 560 mg/kg in rabbits when administered orally . High doses may lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation

Preparation Methods

Fendosal can be synthesized through various methods. One common synthetic route involves the reaction of beta-tetralone with pyrrolidine to produce an enamine, which is then condensed with phenacyl bromide in the presence of dimethylformamide (DMF) to yield 1-phenacyl-2-tetralone. This diketone is then cyclized with 5-aminosalicylic acid in refluxing acetic acid .

Chemical Reactions Analysis

Fendosal undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the benzoindole moiety.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fendosal has a wide range of scientific research applications:

Properties

IUPAC Name

2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWWPSYXSLJRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201811
Record name Fendosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53597-27-6
Record name Fendosal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53597-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendosal [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fendosal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fendosal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENDOSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 16.6 g. (0.063 mole) of 1-phenacyl-2-tetralone, 9.65 g. (0.063 mole) of 5-aminosalicylic acid, and 60 ml. of glacial acetic acid was heated under reflux under nitrogen for 2 hours, cooled and filtered. The collected solid was washed with acetic acid and water, dried and recrystallized from acetic acid to provide 16.3 g. (68%) of crystals, m.p. 223°-225°.
Quantity
0.063 mol
Type
reactant
Reaction Step One
Quantity
0.063 mol
Type
reactant
Reaction Step Two
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 10.0 g of tautomeric N-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]-N-methylmethanaminium bromide in equilibrium with 1-phenacyl-2-dimethylamino-3,4-dihydronaphthalene hydrobromide and 4.1 g of 5-aminosalicylic acid in 50 ml of acetic acid is vigorously stirred at 75° C. for 4.5 hours. The reaction mixture is then cooled to 20° C., filtered and the precipitate collected, washed successively with one 20 ml portion of acetic acid and five 20 ml portions of hexane and then dried for 20 hours under vacuum to give 3-(3-carboxy-4-hydroxyphenyl)-4,5-dihydro-2-phenylbenz[e]indole.
Name
N-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]-N-methylmethanaminium bromide
Quantity
10 g
Type
reactant
Reaction Step One
Name
1-phenacyl-2-dimethylamino-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

304 g of 5-aminosalicylic acid are added to 3800 ml of acetic acid while stirring. The stirred suspension is heated to 60° C. and 791 g of tautomeric 1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide in equilibrium with 1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide are added. An additional 150 ml of acetic acid are added to the reaction mixture, which is stirred at 70° C. for 3 to 4 hours and then cooled to ambient temperature. A solid appears and is collected by filtration, washed successively with acetic acid and petroleum ether and dried for 16 hours under vacuum to give 3-(3-carboxy-4-hydroxyphenyl)-4,5-dihydro-2-phenylbenz[e]indole.
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
3800 mL
Type
solvent
Reaction Step One
Name
1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide
Quantity
791 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A well stirred mixture of 3.98 g of tautomeric 1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide in equilibrium with 1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide (Example 1a), 1.53 g of 5-aminosalicylic acid and 10 ml of acetic acid is heated at reflux for 15 minutes. The reaction mixture is allowed to stand at ambient temperature and then diluted with 10 ml of acetic acid. The resulting solid is collected by suction filtration, washed with 50 ml of petroleum ether and then dried under high vacuum for 72 hours to give 3-(3-carboxy-4-hydroxyphenyl)-4,5-dihydro-2-phenylbenz[e]indole.
Name
1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide
Quantity
3.98 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (fendosal)?

A: Like aspirin, 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (this compound) is a non-narcotic, nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. While its precise mechanism is not fully elucidated in these papers, NSAIDs typically work by inhibiting the production of prostaglandins, which are involved in pain and inflammation. [, ]

Q2: How does the analgesic effect of this compound compare to aspirin?

A: Studies show that this compound, at certain doses, demonstrates analgesic effects comparable to aspirin but with a potentially longer duration of action. [, , ] For instance, in a study of patients with pain following impacted molar extraction, a 400mg dose of this compound provided similar analgesia to 650mg of aspirin but lasted substantially longer. [] Similarly, in postpartum uterine pain, 200mg and 400mg doses of this compound provided prolonged pain relief compared to aspirin. []

Q3: What are the main metabolites of this compound identified in different species?

A: The primary metabolic pathway of this compound involves hydroxylation. Unchanged this compound and a monohydroxylated metabolite, present both freely and as a glucuronide conjugate, are the major excretion products in various species, including rats, mice, rabbits, dogs, monkeys, and humans. [] A minor dihydroxylated metabolite was tentatively identified in humans and rhesus monkeys. [] Notably, these metabolites were susceptible to oxidation during the isolation and purification process, resulting in the formation of their corresponding dehydrogenated derivatives. []

Q4: Has there been any computational modeling of this compound and its potential for Alzheimer's treatment?

A: A recent computational study explored this compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets for Alzheimer's disease treatment. [] Docking studies showed promising interactions with both enzymes, with a docking score of -8.160 kcal/mol against AChE. [] Molecular dynamics simulations further supported this compound's stability within the binding sites of these enzymes. [] This research highlights the potential for repurposing this compound for Alzheimer's treatment, warranting further in vitro and in vivo investigations. []

Q5: Are there structural analogs of this compound with anti-inflammatory activity?

A: Researchers synthesized several 2-carboxyaryl-substituted dihydrobenz[e]indoles, tetrahydroindoles, and tetrahydrobenzofurans as structural analogs of this compound. [] While exhibiting lower potency compared to this compound, two analogs, 2-(3-carboxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydrobenz[e]indole and 1-(n-butyl)-2-(3-carboxy-4-hydroxyphenyl)-4,5,6,7-tetrahydroindole, displayed notable anti-inflammatory activity in a carrageenan-induced rat paw edema assay. [] This finding suggests that modifications to the this compound structure can retain some anti-inflammatory properties.

Q6: Has this compound been investigated for other therapeutic applications?

A: Beyond its analgesic and potential anti-Alzheimer's activities, research has explored this compound's ability to inhibit plasminogen activator inhibitor-1 (PAI-1). [] PAI-1 is a key regulator of fibrinolysis, and elevated levels are associated with an increased risk of thrombotic diseases. [] this compound demonstrated potent PAI-1 neutralizing properties in various assays, including a plasmin-coupled chromogenic assay, direct chromogenic assays, ELISA, SDS-PAGE, and surface plasmon resonance. [] This study highlights this compound's potential as a novel therapeutic agent for thrombotic disorders by targeting PAI-1. []

Q7: What analytical methods have been employed to quantify this compound levels?

A: A rapid and sensitive fluorimetric procedure has been developed for quantifying this compound concentrations in plasma. [] This method involves extraction of this compound from buffered plasma followed by fluorescence measurement induced by short-wave UV irradiation. [] The procedure exhibits a linear relationship between drug concentration and induced fluorescence over a specific concentration range and enables efficient analysis of multiple samples. []

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